molecular formula C14H23NO5 B8157779 tert-Butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate

tert-Butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate

Cat. No.: B8157779
M. Wt: 285.34 g/mol
InChI Key: QTPXCLYIICTTRN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of tert-butyl azetidine-1-carboxylate with ethyl acetoacetate under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

tert-Butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ethoxy group, leading to the formation of new compounds.

    Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles to generate spirocyclic structures.

Scientific Research Applications

tert-Butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

tert-Butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(4-ethoxy-2,4-dioxobutyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)7-11(16)6-10-8-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPXCLYIICTTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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